Expanded Molecular Complexity and Topological Polar Surface Area (TPSA) Versus the Parent Piperazinone Scaffold
The target compound (MW 307.4, molecular formula C₁₃H₁₃N₃O₂S₂) possesses a higher molecular complexity (535 vs. 197 for 1-(thiazol-2-yl)piperazin-2-one) due to the thiophen-3-ylacetyl extension, leading to a predicted TPSA of 105.8 Ų compared to 67.6 Ų for the parent scaffold . This increase in polar surface area, without exceeding the 140 Ų threshold for oral bioavailability, suggests improved aqueous solubility and membrane permeability balance relative to simpler thiazole-piperazine analogs.
| Evidence Dimension | Molecular Weight / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW 307.4 Da; TPSA 105.8 Ų |
| Comparator Or Baseline | 1-(1,3-Thiazol-2-yl)piperazin-2-one: MW 183.23 Da; TPSA 67.6 Ų |
| Quantified Difference | +124.17 Da; +38.2 Ų (+56.5%) |
| Conditions | Predicted by ChemAxon/Instant JChem via Chemsrc structural entry |
Why This Matters
A higher TPSA, while remaining within the drug-like range, correlates with improved solubility and reduced passive permeability, which can be advantageous for tuning pharmacokinetic profiles in early discovery.
